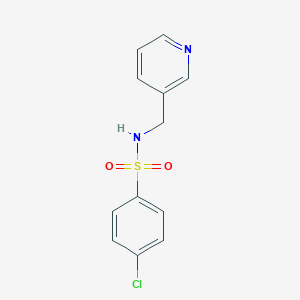

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Products include substituted benzenesulfonamides.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of carbonic anhydrase IX, which is a target for cancer therapy.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

- 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

- 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide derivatives with different substituents on the pyridine ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .

Actividad Biológica

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2S, with a molecular weight of approximately 297.76 g/mol. Its structure includes a benzene ring, a sulfonamide group, and a pyridine moiety, which contribute to its biological activities.

Enzyme Inhibition

-

Carbonic Anhydrase IX (CA IX) Inhibition :

- This compound has been identified as an inhibitor of carbonic anhydrase IX, an enzyme frequently overexpressed in solid tumors. This inhibition suggests its potential as an antiproliferative agent in cancer therapy.

- The compound showed significant selectivity for CA IX over other isoforms, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a promising therapeutic window for targeting cancer cells while minimizing effects on normal tissues .

-

Cysteine Protease Inhibition :

- Research has indicated that this compound exhibits moderate inhibitory activity against falcipain-2, a cysteine protease essential for the life cycle of the malarial parasite Plasmodium falciparum. This activity highlights its potential as a lead compound for antimalarial drug development.

Antimicrobial Activity

This compound has also been studied for its antibacterial properties:

- Activity Against Bacterial Strains :

- Antibiofilm Activity :

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various benzenesulfonamides, including this compound, on MDA-MB-231 breast cancer cells. The results indicated that this compound could induce apoptosis significantly, with a notable increase in annexin V-FITC positive cells compared to controls .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the structure of similar compounds can significantly influence their biological activity. For instance:

| Compound Name | Key Features | Activity |

|---|---|---|

| 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Similar sulfonamide structure; different pyridine position | Moderate activity |

| 3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | Contains an amino group; different biological activity | Variable activity |

| 4-chloro-N-(pyridin-3-ylmethyl)aniline | Lacks the sulfonamide group; different reactivity profile | Low activity |

This table illustrates how structural variations can lead to differences in biological efficacy, emphasizing the importance of targeted modifications in drug design.

Propiedades

IUPAC Name |

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLXDFUYSXYHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.